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molecular formula C13H11N3O3 B8628400 4-(4-methoxyphenyl)-3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one

4-(4-methoxyphenyl)-3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B8628400
M. Wt: 257.24 g/mol
InChI Key: JQYQIIFMZIQCRK-UHFFFAOYSA-N
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Patent
US08207168B2

Procedure details

A solution of 2.47 g of 4-(4-methoxybenzoyl)-5-methylisoxazole-3-carboxylic acid ethyl ester (8.54 mmol) and 0.598 mL of hydrazine monohydrate (12.0 mmol) in 18.4 mL ethanol was stirred at room temperature for 19 hours. The heterogeneous reaction was cooled in an ice bath then filtered off the white solid, washing with cold ethanol then diethyl ether. Dried on under high vacuum to give 2.06 g (92%) of 4-(4-methoxyphenyl)-3-methyl-6 h-isoxazolo[3,4-d]pyridazin-7-one.
Name
4-(4-methoxybenzoyl)-5-methylisoxazole-3-carboxylic acid ethyl ester
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0.598 mL
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10]([C:11](=O)[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[C:9]([CH3:21])[O:8][N:7]=1)=O)C.O.[NH2:23][NH2:24]>C(O)C>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]2[C:10]3[C:6](=[N:7][O:8][C:9]=3[CH3:21])[C:4](=[O:3])[NH:23][N:24]=2)=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
4-(4-methoxybenzoyl)-5-methylisoxazole-3-carboxylic acid ethyl ester
Quantity
2.47 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1C(C1=CC=C(C=C1)OC)=O)C
Name
Quantity
0.598 mL
Type
reactant
Smiles
O.NN
Name
Quantity
18.4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heterogeneous reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
then filtered off the white solid
WASH
Type
WASH
Details
washing with cold ethanol
CUSTOM
Type
CUSTOM
Details
Dried on under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=2C(C(NN1)=O)=NOC2C
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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